molecular formula C19H22FN3O5 B4014102 1-(3-fluorobenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate

1-(3-fluorobenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate

Cat. No. B4014102
M. Wt: 391.4 g/mol
InChI Key: COKICBADLYTGAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related benzoyl piperazine derivatives involves condensation reactions between carbamimide and fluoro-substituted benzoic acids in the presence of activating agents, resulting in compounds characterized by LCMS, NMR, IR, and CHN elemental analysis. The process often employs basic conditions and is validated by X-ray diffraction studies for structural confirmation (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals that they crystallize in monoclinic systems with specific space groups. The molecules typically feature weak intermolecular interactions, such as C-H···O bonds and aromatic π–π stacking, contributing to a three-dimensional architecture (Mahesha et al., 2019).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including amide hydrolysis and N-alkylation, leading to the formation of potential ligands for receptor binding assays. The reactions facilitate the exploration of the compound's interaction with biological targets (Fang-wei, 2013).

Physical Properties Analysis

The physical properties of such compounds are elucidated through their crystallization behavior, molecular conformations, and intermolecular interactions, as determined by X-ray diffraction studies. These studies reveal the compounds' solid-state arrangements and provide insights into their stability and solubility characteristics (Özbey et al., 1998).

Chemical Properties Analysis

Investigations into the chemical properties of benzoyl piperazine derivatives focus on their reactivity, including their potential as intermediates in the synthesis of more complex molecules. These studies often explore the compounds' antibacterial and anthelmintic activities, revealing a range of biological effects that contribute to our understanding of their chemical behavior (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

(3-fluorophenyl)-[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O.C2H2O4/c1-19-7-3-6-16(19)13-20-8-10-21(11-9-20)17(22)14-4-2-5-15(18)12-14;3-1(4)2(5)6/h2-7,12H,8-11,13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKICBADLYTGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-fluorobenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate
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1-(3-fluorobenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate
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1-(3-fluorobenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate
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1-(3-fluorobenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate
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1-(3-fluorobenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate
Reactant of Route 6
1-(3-fluorobenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate

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